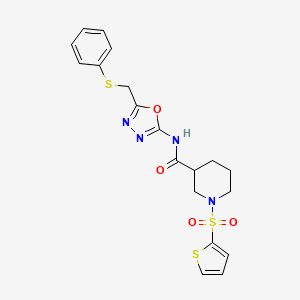

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N4O4S3 and its molecular weight is 464.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a synthetic compound that combines several pharmacologically relevant moieties, including an oxadiazole ring and a piperidine structure. This article aims to explore the biological activity of this compound based on available research findings, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Common Name | This compound |

| CAS Number | 921572-93-2 |

| Molecular Formula | C₁₉H₂₀N₄O₄S₃ |

| Molecular Weight | 464.6 g/mol |

Enzyme Inhibition

The piperidine moiety is known for its role in enzyme inhibition. Compounds containing piperidine have shown activity against acetylcholinesterase (AChE) and urease . The presence of the thiophenes and oxadiazole groups may enhance this inhibitory activity through specific interactions with enzyme active sites.

While specific mechanisms for this compound are not well-documented, it is hypothesized that the compound may exert its effects through:

- Receptor Binding : The phenylthio and thiophenes could facilitate binding to biological receptors or enzymes, modulating their activities.

- Interaction with Membrane Proteins : The structural components may interact with membrane proteins, influencing cellular signaling pathways.

Synthesis and Evaluation of Related Compounds

A study synthesized a series of compounds featuring the 1,3,4-oxadiazole and piperidine moieties. These compounds were evaluated for their biological activities, revealing varying degrees of effectiveness against different bacterial strains and enzyme targets . Although direct studies on the compound are scarce, insights from related compounds provide a foundation for understanding its potential biological activities.

In Silico Studies

In silico studies have been employed to predict the binding affinities and interactions of oxadiazole derivatives with target proteins. These computational analyses suggest that modifications in substituents can significantly influence biological activity . Such studies could be beneficial for future research on this compound.

Applications De Recherche Scientifique

The compound is of significant interest due to its potential biological activities, which may include:

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the Oxadiazole Ring : This is generally achieved through cyclization reactions involving hydrazides and carbon disulfide.

- Introduction of the Phenylthio Group : This step is crucial for enhancing the compound's biological activity and affinity for target molecules.

- Formation of Piperidine and Carboxamide Moieties : The final steps involve creating the piperidine structure and attaching the carboxamide group to complete the synthesis .

Potential Case Studies

While specific case studies focusing solely on N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide are scarce, insights can be drawn from related compounds:

These studies highlight the potential therapeutic applications of oxadiazole derivatives in treating neurological disorders and infections.

Propriétés

IUPAC Name |

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4S3/c24-18(14-6-4-10-23(12-14)30(25,26)17-9-5-11-28-17)20-19-22-21-16(27-19)13-29-15-7-2-1-3-8-15/h1-3,5,7-9,11,14H,4,6,10,12-13H2,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVNSNDPIPHCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.